(+)-1,2-Diphenylethylenediamine

Description

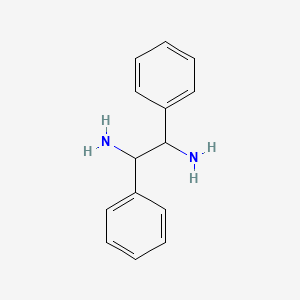

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369325, DTXSID501336762 | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35132-20-8, 16635-95-3 | |

| Record name | 1R,2R-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35132-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (+)-1,2-Diphenylethylenediamine from Benzil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (+)-1,2-diphenylethylenediamine, a critical chiral building block and ligand in asymmetric synthesis. The synthesis commences with the readily available starting material, benzil (B1666583), and proceeds through the formation of a racemic mixture of 1,2-diphenylethylenediamine, followed by optical resolution to isolate the desired (1R,2R)-(+)-enantiomer. This document details the core methodologies, presents quantitative data in a comparative format, and includes experimental protocols and process diagrams to facilitate practical application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from benzil is a two-stage process:

-

Synthesis of Racemic (±)-1,2-Diphenylethylenediamine: This stage involves the reductive amination of benzil. Several methods exist, with variations in the nitrogen source, reducing agent, and reaction conditions. A common approach involves the in-situ formation of a diimine from benzil and an ammonia (B1221849) source, which is then reduced to the corresponding diamine.

-

Optical Resolution of (±)-1,2-Diphenylethylenediamine: The racemic mixture of the diamine is separated into its constituent enantiomers. The most established method utilizes a chiral resolving agent, typically L-(+)-tartaric acid, to form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

A prevalent method for the synthesis of racemic 1,2-diphenylethylenediamine is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen and hydrogen source.[1] An alternative and efficient method involves the catalytic transfer hydrogenation of the intermediate formed from benzil and an ammonia source, using a palladium catalyst.

Comparative Data for Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

| Method | Nitrogen Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Reductive Amination | Ammonium Formate | Pd/C | Methanol/Water | Ambient | Not Specified | High | [2] |

| From Benzil Dioxime | Hydrazine (B178648) Hydrate (B1144303) | Raney Nickel | Methanol | 58-62 | Not Specified | 98 | [3] |

| Leuckart Reaction | Ammonium Formate | Formic Acid (in situ) | Neat | 120-130 | Not Specified | Varies | [1] |

Experimental Protocol: Reductive Amination of Benzil Dioxime

This protocol is adapted from a procedure for the reduction of benzil dioxime, a derivative of benzil.[3]

Materials:

-

Benzil dioxime (can be prepared from benzil and hydroxylamine)

-

Methanol

-

Raney Nickel

-

Activated Carbon

-

80% Hydrazine hydrate

-

Petroleum ether

Procedure:

-

In a 500 mL four-necked flask equipped with a condenser and stirrer, dissolve 48 g (0.20 mol) of 1,2-diphenylethanedione dioxime in 260 mL of methanol.

-

Add 2 g of activated carbon and 0.5 g of Raney nickel to the solution.

-

Heat the mixture to 60°C.

-

Slowly add 28.75 g (0.46 mol) of 80% hydrazine hydrate dropwise, maintaining the reaction temperature between 58°C and 62°C under a nitrogen atmosphere. Control the addition rate to manage gas evolution.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the starting material is consumed, cool the mixture and filter off the Raney nickel and activated carbon.

-

Distill the filtrate to recover the methanol.

-

Dissolve the residue in 200 mL of petroleum ether and allow the product to crystallize over 24 hours.

-

Filter the solid product to obtain (±)-1,2-diphenylethylenediamine.

Expected Yield: 98%[3]

Optical Resolution of (±)-1,2-Diphenylethylenediamine

The separation of the racemic diamine is most commonly achieved by fractional crystallization of diastereomeric salts formed with an enantiomerically pure acid. L-(+)-tartaric acid is a widely used and effective resolving agent for this purpose. The (1S,2S)-(-)-diamine forms a less soluble salt with L-(+)-tartaric acid in a water/ethanol mixture, allowing for its separation by filtration. The desired (1R,2R)-(+)-diamine can then be recovered from the mother liquor.

Comparative Data for Optical Resolution

| Resolving Agent | Solvent | Key Separation Step | Yield of Diastereomeric Salt | Enantiomeric Purity (ee%) | Reference |

| L-(+)-Tartaric Acid | Water/Ethanol | Fractional Crystallization | 63-69% (of the less soluble salt) | >99% (after recrystallization) | Organic Syntheses, CV9P0378 |

| Optically active mandelic acid | Not Specified | Fractional Crystallization | Not Specified | Optically pure | [4] |

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is based on a well-established procedure from Organic Syntheses.

Materials:

-

(±)-1,2-Diphenyl-1,2-ethylenediamine

-

L-(+)-Tartaric acid

-

Ethanol

-

Deionized Water

-

50% aqueous Sodium Hydroxide (B78521)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

Formation of Diastereomeric Salts:

-

In a suitable flask, dissolve the racemic diamine in a minimal amount of a hot water/ethanol mixture.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot solvent mixture.

-

Combine the two hot solutions and allow the mixture to cool slowly to room temperature.

-

The less soluble diastereomeric salt, the (1S,2S)-(-)-diamine-L-(+)-tartrate, will crystallize out.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Isolation of (1R,2R)-(+)-1,2-Diphenylethylenediamine:

-

The filtrate from the crystallization contains the more soluble diastereomeric salt, the (1R,2R)-(+)-diamine-L-(+)-tartrate.

-

Carefully treat the filtrate with 50% aqueous sodium hydroxide until the solution is strongly basic. This will liberate the free diamine.

-

Extract the aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude (1R,2R)-(+)-1,2-diphenylethylenediamine.

-

The product can be further purified by recrystallization.

-

Characterization of this compound

The enantiomerically pure this compound should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Melting Point | 79-83 °C | |

| Specific Rotation [α]D²⁰ | +102° (c = 1 in ethanol) | |

| Enantiomeric Excess (ee) | >99% (by GLC) |

NMR Spectroscopy: (1R,2R)-1,2-diphenylethane-1,2-diamine can be used as a chiral solvating agent for the determination of the enantiomeric purity of chiral carboxylic acids by ¹H NMR spectroscopy.[5]

Process Diagrams

Synthetic Pathway from Benzil

Caption: Overall synthetic pathway from benzil to this compound.

Experimental Workflow for Synthesis and Resolution

Caption: Experimental workflow for the synthesis and resolution of this compound.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (+)-1,2-Diphenylethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-1,2-Diphenylethylenediamine, also known as (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane or (R,R)-DPEN, is a chiral diamine that has garnered significant attention in the fields of chemistry and pharmacology. Its rigid C2-symmetric scaffold and the presence of two primary amine groups make it a versatile building block for the synthesis of chiral ligands and catalysts. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and insights into its applications, particularly in asymmetric catalysis and its emerging role in the development of novel therapeutic agents.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol (B129727) and chloroform.[2][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [2][4][5] |

| Molecular Weight | 212.29 g/mol | [2][4][5] |

| Melting Point | 79-83 °C | [3][4][6] |

| Boiling Point (Predicted) | 353.9 °C at 760 mmHg | |

| pKa (Predicted) | 9.78 ± 0.10 | [2][3] |

| Optical Rotation [α]²⁰/D | +102° to +104° (c=1 in ethanol) | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in methanol, chloroform | [2][3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, the methine protons (CH-NH₂), and the amine protons (NH₂). The integration and splitting patterns of these signals are characteristic of the molecule's symmetric structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl rings and the two equivalent methine carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups, C-H stretching of the aromatic and aliphatic components, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.29 g/mol ), along with fragmentation patterns typical for this structure.

Experimental Protocols

Synthesis of Racemic 1,2-Diphenylethylenediamine from Benzil (B1666583)

A common method for the synthesis of the racemic mixture of 1,2-diphenylethylenediamine involves the reductive amination of benzil.[6]

Reaction Scheme:

Experimental Workflow:

Detailed Methodology:

-

In a suitable pressure vessel, dissolve benzil in a polar solvent such as ethanol.

-

Add a catalyst, typically Raney Nickel, to the solution.

-

Cool the mixture and saturate it with ammonia.

-

Pressurize the vessel with hydrogen gas.

-

Heat the reaction mixture and maintain it at the reaction temperature with stirring for several hours.

-

After the reaction is complete, cool the vessel, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic 1,2-diphenylethylenediamine.

Chiral Resolution of (±)-1,2-Diphenylethylenediamine using (+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step and is commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as (+)-tartaric acid.[6][7][8]

Experimental Workflow:

Detailed Methodology:

-

Dissolve racemic 1,2-diphenylethylenediamine in hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

-

Slowly add the tartaric acid solution to the diamine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. The diastereomeric salt of this compound with (+)-tartaric acid is less soluble and will precipitate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, suspend the collected crystals in water and add a strong base, such as sodium hydroxide (B78521) solution, until the solution is basic.

-

Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Applications in Asymmetric Catalysis and Drug Development

This compound is a cornerstone in the field of asymmetric catalysis. It serves as a chiral ligand in a multitude of metal-catalyzed reactions, including asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The resulting chiral catalysts are instrumental in the stereoselective synthesis of pharmaceuticals and other fine chemicals. Notably, derivatives of DPEN are key components of Noyori's Nobel Prize-winning catalysts for asymmetric hydrogenation.[6]

Recent research has also highlighted the potential of 1,2-diphenylethylenediamine derivatives in drug development. Studies have shown that certain chiral diamine derivatives incorporating the DPEN scaffold exhibit significant antiviral and fungicidal activities.[9][10][11]

Antiviral Mechanism of Action against Tobacco Mosaic Virus (TMV)

Derivatives of 1,2-diphenylethylenediamine have been found to inhibit the replication of the Tobacco Mosaic Virus (TMV). The proposed mechanism involves the binding of these compounds to the TMV coat protein (CP). This interaction interferes with the self-assembly process of the viral coat proteins and the encapsulation of the viral RNA, thereby preventing the formation of new, infectious virus particles.[9][10][11]

Signaling Pathway Diagram:

Conclusion

This compound is a chiral molecule of significant importance in both academic research and industrial applications. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the synthesis of complex chiral molecules. The detailed understanding of its physical and chemical properties, coupled with robust synthetic and resolution protocols, facilitates its widespread use. Furthermore, the discovery of its derivatives as potential antiviral and fungicidal agents opens up new avenues for research in drug development, highlighting the continued relevance and potential of this remarkable compound.

References

- 1. strem.com [strem.com]

- 2. (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 [chemicalbook.com]

- 3. 35132-20-8 CAS MSDS ((1R,2R)-(+)-1,2-Diphenylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (1R,2R)-(+)-1,2-Diphenylethylenediamine (1R,2R)- DPEDA [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

(1R,2R)-(+)-1,2-Diphenylethylenediamine structure and stereochemistry

An In-Depth Technical Guide to (1R,2R)-(+)-1,2-Diphenylethylenediamine

Introduction

(1R,2R)-(+)-1,2-Diphenylethylenediamine, commonly abbreviated as (R,R)-DPEN, is a chiral diamine that has established itself as a cornerstone in the field of asymmetric synthesis.[1][2] Its C₂-symmetric scaffold, featuring two stereogenic centers, makes it a privileged ligand and chiral auxiliary for a vast array of stereoselective transformations.[3] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications, tailored for professionals in chemical research and drug development. Its utility is particularly noted in the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[1][4]

Structure and Stereochemistry

(1R,2R)-(+)-1,2-Diphenylethylenediamine is one of the three stereoisomers of 1,2-Diphenylethylenediamine, the others being its enantiomer (1S,2S)-(-) and the meso form.[5] The (1R,2R) designation specifies the absolute configuration at the two adjacent chiral carbon atoms, each bonded to a phenyl group and an amino group.

Key Identifiers:

-

IUPAC Name: (1R,2R)-1,2-diphenylethane-1,2-diamine[6]

-

Synonyms: (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane, (R,R)-DPEN

The molecule's structure is characterized by two phenyl rings and two amino groups attached to a two-carbon backbone. The specific spatial arrangement of these groups in the (1R,2R) enantiomer is crucial for its function in inducing chirality in chemical reactions.

Caption: 2D representation of (1R,2R)-(+)-1,2-Diphenylethylenediamine.

Physicochemical Properties

The quantitative data for (1R,2R)-(+)-1,2-Diphenylethylenediamine are summarized below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Weight | 212.29 g/mol | [1][6][7][8] |

| Appearance | White to pale yellow crystalline powder | [1][7] |

| Melting Point | 81-83 °C (lit.) | [1] |

| 85-87 °C | [7] | |

| 79-83 °C (lit.) | [5][8] | |

| Optical Rotation | [α]₂₀/D +102°, c = 1 in ethanol (B145695) | |

| [α]₂₀/D = +102 ± 1º, c=1 in EtOH | [1] | |

| [α]₂₃ +106±1°, in methanol | [5] | |

| +104° (c 1.1, methanol) | [7] | |

| Purity/Assay | min. 97% | [7] |

| ≥ 99.5% (HPLC, Chiral purity) | [1] | |

| ee: 99% (GLC) | ||

| Solubility | Insoluble in water | [2][8] |

| Storage Temperature | 0-8 °C | [1] |

Experimental Protocols: Synthesis and Resolution

The most common and practical approach to obtaining enantiomerically pure (1R,2R)-(+)-DPEN involves the synthesis of the racemic mixture followed by chiral resolution.

Part A: Synthesis of (±)-1,2-Diphenylethylenediamine

The racemic diamine is typically prepared via the reductive amination of benzil.[5] An alternative high-yield, two-step procedure starts from benzil, ammonium (B1175870) acetate, and cyclohexanone (B45756) to form an intermediate, which is then reduced.[9]

Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis of racemic DPEN and its chiral resolution.

Part B: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

The resolution of the racemic mixture is efficiently achieved by fractional crystallization using a chiral resolving agent, most commonly L-(+)-tartaric acid.[5][9]

Detailed Protocol (Adapted from Organic Syntheses): [9]

-

Dissolution: In a 1-L round-bottomed flask equipped with a mechanical stirrer, charge 42.5 g (0.200 mol) of racemic (±)-1,2-diphenylethylenediamine and 230 mL of ethanol. Heat the mixture to 70°C to dissolve the solids.

-

Addition of Resolving Agent: Prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol. Add this hot solution to the diamine solution.

-

Precipitation: The tartrate salts will precipitate almost immediately. Allow the mixture to cool to ambient temperature.

-

Filtration: Collect the crystals by filtration. This solid is primarily the less soluble salt of the (1S,2S)-(-) enantiomer. Wash the crystals twice with 60 mL of ethanol and dry under reduced pressure.

-

Isolation of (1R,2R)-(+)-DPEN:

-

The filtrate contains the more soluble tartrate salt of the desired (1R,2R)-(+) enantiomer.

-

Reduce the volume of the filtrate by evaporation under reduced pressure.

-

Suspend the resulting residue in 300 mL of water and cool the mixture to 0–5°C with vigorous stirring.

-

Add 23 mL of 50% aqueous sodium hydroxide (B78521) dropwise to basify the solution, liberating the free diamine.

-

Extract the aqueous phase with dichloromethane (B109758) (1 x 150 mL, then 2 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Final Product: Remove the solvent by rotary evaporation to yield (1R,2R)-(+)-1,2-Diphenylethylenediamine. The optical purity can be confirmed by ¹H NMR of its salt with L-mandelic acid or by measuring its specific rotation.[9]

Applications in Asymmetric Catalysis

(1R,2R)-(+)-DPEN is a versatile precursor for a wide range of chiral ligands and organocatalysts.[3] Its derivatives are employed in numerous asymmetric reactions, including hydrogenations, epoxidations, Diels-Alder reactions, and Michael additions.[9][10]

Asymmetric Transfer Hydrogenation

A landmark application of DPEN is in the catalysts developed by Ryōji Noyori (Nobel Prize in Chemistry, 2001).[5] The N-tosylated derivative, (1R,2R)-TsDPEN, forms highly efficient ruthenium complexes, such as (Cymene)Ru(R,R-TsDPEN), which are powerful catalysts for the asymmetric transfer hydrogenation of ketones and imines.[5] These reactions typically use formic acid or isopropanol (B130326) as the hydrogen source and are fundamental in synthesizing chiral alcohols and amines.[5]

Caption: Role of (1R,2R)-DPEN in forming asymmetric catalysts.

This catalytic system is renowned for its high enantioselectivity (often >99% ee), broad substrate scope, and operational simplicity, making it invaluable in both academic research and industrial-scale synthesis of pharmaceuticals and fine chemicals.[4]

Conclusion

(1R,2R)-(+)-1,2-Diphenylethylenediamine is a molecule of significant importance in modern organic chemistry. Its well-defined stereochemistry and the accessibility of both enantiomers have made it a fundamental tool for controlling stereochemical outcomes in chemical reactions. From its role in Nobel Prize-winning catalyst systems to its broad application as a chiral auxiliary and resolving agent, (R,R)-DPEN continues to be an indispensable resource for scientists and researchers dedicated to the art and science of asymmetric synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

- 8. 35132-20-8 CAS MSDS ((1R,2R)-(+)-1,2-Diphenylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [wap.guidechem.com]

Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity. Asymmetric catalysis, the use of chiral catalysts to create a surplus of one enantiomer over the other, has emerged as the most elegant and efficient strategy to achieve this goal. Within the vast arsenal (B13267) of chiral ligands developed for transition metal and organocatalysis, chiral diamines have carved out a privileged position. Their C2-symmetric backbone, tunable steric and electronic properties, and strong coordinating ability have made them indispensable tools for a wide range of enantioselective transformations. This technical guide delves into the discovery and history of chiral diamines in catalysis, providing a comprehensive overview of their evolution, key applications, and the experimental methodologies that underpin their use.

A Historical Perspective: From Natural Alkaloids to "Privileged" Scaffolds

The story of chiral amines in catalysis begins not with synthetic diamines, but with naturally occurring alkaloids. In the 1960s, pioneering work demonstrated that cinchona alkaloids could be used to catalyze asymmetric reactions, albeit with modest enantioselectivities. A significant, though initially underappreciated, early example of a chiral diamine in asymmetric synthesis was the use of the alkaloid sparteine (B1682161) in the 1970s. While its applications were explored with various metals like lithium, magnesium, and palladium, the enantioselectivities achieved were often low, and it was not initially recognized as a "privileged" ligand.

The major breakthrough in the field of asymmetric catalysis came with the development of chiral phosphine (B1218219) ligands in the late 1960s and 1970s, a development that earned William S. Knowles and Ryoji Noyori the Nobel Prize in Chemistry in 2001. However, the full potential of chiral diamines as ligands would be realized through the seminal work of Noyori and his group in the 1990s. This period marked a paradigm shift, establishing C2-symmetric chiral diamines as a distinct and powerful class of ligands.

The development of readily accessible and highly effective chiral diamine scaffolds, such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) , was a critical turning point. These molecules, with their well-defined stereochemistry and rigid backbones, provided the ideal framework for creating a chiral pocket around a metal center, thereby enabling high levels of stereocontrol.

A further leap forward was the introduction of N-monosulfonated diamines, most notably N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) . Noyori's discovery that ruthenium complexes of TsDPEN, in conjunction with an arene ligand, were exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines revolutionized the synthesis of chiral alcohols and amines. This "metal-ligand bifunctional catalysis" mechanism, where the N-H group of the ligand participates in the catalytic cycle, became a new design principle in asymmetric catalysis.

Today, derivatives of DPEN and DACH are considered "privileged chiral scaffolds," finding widespread use not only in metal-catalyzed hydrogenations but also in a vast array of other transformations, including organocatalyzed Michael additions, aldol (B89426) reactions, and cycloadditions.

Key Classes of Chiral Diamine-Based Catalysts and Their Applications

The versatility of chiral diamines is evident in the broad scope of reactions they can effectively catalyze. The following sections highlight some of the most significant applications, with a focus on the quantitative performance of these catalytic systems.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a cornerstone of synthetic organic chemistry. Ryoji Noyori's development of ruthenium catalysts bearing a combination of a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand was a landmark achievement. These systems demonstrated high catalytic activity and enantioselectivity for a range of ketone substrates.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| RuCl₂((S)-BINAP)((S,S)-DPEN) | Acetophenone | (R)-1-Phenylethanol | >99 | 99 |

| RuCl₂((R)-BINAP)((R,R)-DPEN) | 2-Butanone | (S)-2-Butanol | 100 | 98 |

| RuCl₂((S)-TolBINAP)((S,S)-DPEN) | 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | 100 | 99 |

Asymmetric Transfer Hydrogenation of Ketones and Imines

The development of arene-ruthenium(II) complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], for asymmetric transfer hydrogenation (ATH) represents a major advance. These catalysts utilize a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture and are highly effective for the reduction of a wide variety of ketones and imines to their corresponding chiral alcohols and amines.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | Acetophenone | (R)-1-Phenylethanol | 98 | 99 |

| [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 99 | 99 |

| [Ir(Cp*)Cl((S,S)-TsDPEN)] | 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 95 | 98 |

Experimental Protocols

Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Materials:

-

(1R,2R)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford (1R,2R)-TsDPEN as a white solid.

Asymmetric Transfer Hydrogenation of Acetophenone using [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)]

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Acetophenone

-

Formic acid

-

Triethylamine

-

2-Propanol

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) are dissolved in 2-propanol.

-

The mixture is stirred at 80 °C for 20 minutes to form the active catalyst.

-

The reaction mixture is cooled to room temperature.

-

A 5:2 mixture of formic acid and triethylamine is prepared.

-

Acetophenone (1.0 eq) and the formic acid/triethylamine mixture (2.0 eq) are added to the catalyst solution.

-

The reaction mixture is stirred at room temperature for the time required for complete conversion (monitored by TLC or GC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product, (R)-1-phenylethanol, can be purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Landscape of Chiral Diamine Catalysis

To better illustrate the key concepts and workflows in the field of chiral diamine catalysis, the following diagrams are provided in the DOT language for Graphviz.

Caption: A timeline of key discoveries in chiral diamine catalysis.

Caption: A general experimental workflow for chiral diamine-catalyzed reactions.

Caption: Logical relationships between chiral diamine scaffolds, their modifications, and applications.

Conclusion

The journey of chiral diamines in catalysis, from their early use as natural products to their current status as highly engineered and "privileged" ligands, is a testament to the power of rational catalyst design. The development of scaffolds like DPEN and DACH, and their subsequent modifications, particularly the introduction of N-sulfonated derivatives by Noyori, has provided chemists with a robust and versatile toolkit for asymmetric synthesis. The ability to fine-tune the steric and electronic properties of these ligands has enabled the synthesis of a vast array of enantioenriched molecules with exceptional levels of stereocontrol. As the demand for enantiopure compounds continues to grow, particularly in the life sciences, the legacy and ongoing evolution of chiral diamine catalysis will undoubtedly continue to play a central role in shaping the future of chemical synthesis.

(+)-1,2-Diphenylethylenediamine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chiral Ligand in Asymmetric Catalysis

This technical guide provides a detailed overview of (+)-1,2-Diphenylethylenediamine, a cornerstone chiral diamine in asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers its chemical identity, properties, synthesis, and significant applications, with a focus on its role in creating enantiomerically pure compounds.

Chemical Identity and Nomenclature

This compound, a C2-symmetric chiral diamine, is a critical building block in the field of asymmetric catalysis. Its ability to form stable complexes with various metals has made it an indispensable ligand in numerous stereoselective transformations.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

| CAS Number | 35132-20-8[1][2] |

| Preferred IUPAC Name | (1R,2R)-1,2-Diphenylethane-1,2-diamine[3] |

| Synonyms | (+)-Stilbenediamine, (1R,2R)-(+)-1,2-Diphenylethylenediamine, (1R,2R)-DPEN, (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane[1][2] |

| Molecular Formula | C₁₄H₁₆N₂[1] |

| Molecular Weight | 212.29 g/mol [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 79-83 °C[5][6] |

| Optical Rotation | [α]²⁰/D +102°, c = 1 in ethanol[6] |

| Solubility | Slightly soluble in water[5] |

| Storage | 4°C, protect from light, stored under nitrogen[1] |

Synthesis and Optical Resolution

The synthesis of enantiomerically pure this compound typically involves the resolution of the racemic mixture. A common method utilizes a chiral resolving agent like L-(+)-tartaric acid.[5]

Experimental Protocol: Optical Resolution of (±)-1,2-Diphenylethylenediamine

This protocol describes the resolution of racemic 1,2-diphenylethylenediamine using L-(+)-tartaric acid to isolate the (1R,2R)-(+) enantiomer.

Materials:

-

(±)-1,2-Diphenylethylenediamine

-

L-(+)-Tartaric acid

-

2 N Aqueous Hydrochloric Acid

-

2 N Aqueous Sodium Hydroxide (B78521)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Brine

Procedure:

-

Dissolve racemic 1,2-diphenylethylenediamine in ethanol by heating to 70°C in a round-bottomed flask equipped with a mechanical stirrer.[1]

-

In a separate flask, prepare a hot (70°C) solution of L-(+)-tartaric acid in ethanol.[1]

-

Add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.[1]

-

Cool the mixture to room temperature and collect the crystals by filtration.

-

Wash the collected crystals with ethanol and dry under reduced pressure.

-

To isolate the free diamine, suspend the tartrate salt in water and cool to 0-5°C.

-

Add 50% aqueous sodium hydroxide dropwise, followed by dichloromethane, and stir for 30 minutes.[1]

-

Separate the phases and extract the aqueous phase with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Remove the solvent under reduced pressure to obtain the enantiomerically pure (1R,2R)-(+)-1,2-Diphenylethylenediamine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. (1R,2R)-(+)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility of (+)-1,2-Diphenylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-1,2-Diphenylethylenediamine, a crucial chiral building block in asymmetric synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and visualizes key experimental workflows and the principles governing its solubility.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and contextual information from various sources allow for a general understanding of its solubility profile. The following table summarizes the available information.

| Organic Solvent | Qualitative Solubility | Source/Context |

| Ethanol | Soluble | Used as a solvent for measuring optical activity, indicating sufficient solubility.[1][2][3] |

| Methanol | Slightly Soluble | Described as slightly soluble in product information.[4][5] |

| Chloroform | Slightly Soluble | Described as slightly soluble in product information.[4][5] |

| Toluene | Soluble | Listed as a solvent in which the compound is soluble. |

| Water | Insoluble | Consistently reported as insoluble in water.[4][5][6] |

It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual solubility can vary with temperature.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These protocols are generalized and can be adapted for the specific determination of this compound solubility.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is established, the suspension is allowed to settle.

-

A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.45 µm) to remove all undissolved particles.

-

-

Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

-

Gravimetric Method

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the shake-flask method to prepare a saturated solution at a constant temperature.

-

-

Isolation of the Solute:

-

A precisely measured volume of the clear, filtered saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

-

Solvent Evaporation:

-

The solvent is carefully evaporated from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature below the decomposition point of the compound.

-

-

Weighing and Calculation:

-

The container with the dried residue of this compound is weighed.

-

The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

-

The solubility is then calculated by dividing the mass of the residue by the initial volume of the solution taken.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

References

- 1. (1R,2R)-(+)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (1R,2R)-(+)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1S,2S)-(-)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 [chemicalbook.com]

- 5. 35132-20-8 CAS MSDS ((1R,2R)-(+)-1,2-Diphenylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine, 97% | Fisher Scientific [fishersci.ca]

Spectroscopic Data of (+)-1,2-Diphenylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-1,2-Diphenylethylenediamine, a crucial chiral building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

While obtaining a complete set of authenticated spectra for the specific (+)-(1R,2R) enantiomer proved challenging, this guide utilizes data from its closely related stereoisomer, meso-1,2-diphenylethylenediamine. The fundamental spectroscopic characteristics are largely comparable, offering valuable insights for researchers working with this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 10H | Aromatic protons (Ar-H) |

| 4.25 | s | 2H | Methine protons (CH) |

| 1.75 | s (broad) | 4H | Amine protons (NH₂) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Quaternary aromatic carbon (Ar-C) |

| 128.4 | Aromatic carbon (Ar-CH) |

| 127.5 | Aromatic carbon (Ar-CH) |

| 127.3 | Aromatic carbon (Ar-CH) |

| 65.8 | Methine carbon (CH) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3370 | Medium, Broad | N-H stretch (amine) |

| 3060 | Medium | C-H stretch (aromatic) |

| 3025 | Medium | C-H stretch (aromatic) |

| 2850 | Weak | C-H stretch (aliphatic) |

| 1600 | Strong | C=C stretch (aromatic ring) |

| 1495 | Strong | C=C stretch (aromatic ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 750 | Strong | C-H out-of-plane bend (aromatic) |

| 700 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 212 | 5 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₆H₅CHNH₂]⁺ (Base Peak) |

| 79 | 30 | [C₆H₅]⁺ + H₂ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence (zg30).

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Acquisition Time : 4.0 s

-

Spectral Width : 16 ppm

-

Temperature : 298 K

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans : 1024

-

Relaxation Delay : 2.0 s

-

Acquisition Time : 1.5 s

-

Spectral Width : 240 ppm

-

Temperature : 298 K

-

-

Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for ¹³C in CDCl₃).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Pike MIRacle ATR or equivalent) with a diamond or zinc selenide (B1212193) crystal.

-

Sample Preparation : A small amount of the solid this compound was placed directly onto the ATR crystal. Firm and even pressure was applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

The sample spectrum was then recorded.

-

Spectral Range : 4000 - 650 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 32

-

-

Data Processing : The sample spectrum was automatically ratioed against the background spectrum by the instrument's software to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).

-

Sample Preparation : A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Carrier Gas : Helium, constant flow rate of 1 mL/min

-

Oven Program : Initial temperature of 100 °C, held for 1 min, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI)

-

Ionization Energy : 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Range : m/z 40 - 400

-

-

Data Processing : The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral organic compound like this compound.

An In-depth Technical Guide to the Safe Handling of (+)-1,2-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for (+)-1,2-Diphenylethylenediamine, a chiral diamine frequently utilized in asymmetric synthesis. Given the compound's irritant properties and the general lack of extensive toxicological data, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel. This document outlines the known hazards, recommended personal protective equipment, proper storage and disposal procedures, and emergency response actions.

Hazard Identification and Classification

This compound is classified as an irritant.[1][2][3] Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2] It is harmful if swallowed, with some sources indicating acute oral toxicity.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach to handling.[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[2] |

| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed.[3] |

Exposure Controls and Personal Protection

To minimize exposure risk, appropriate engineering controls and personal protective equipment (PPE) are essential.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust inhalation.[2][4]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.

| Body Part | Protective Equipment | Specification |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for tasks with a high splash potential.[6] |

| Skin | Chemical-resistant, impervious gloves. | Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling amines.[7] Always check manufacturer-specific breakthrough times.[8][9] |

| Body | Laboratory coat. | A chemical-resistant apron or suit may be necessary for larger quantities or splash-prone procedures.[6] |

| Respiratory | NIOSH-approved respirator. | A dust mask (e.g., N95) is recommended for handling the solid.[10] If vapors are expected or ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors/amines should be used.[6][11] |

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[2][12]

-

Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion, although the flash point is generally not applicable for this solid.[10][13]

-

Avoid formation of dust and aerosols.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Some sources recommend refrigeration and storage under an inert atmosphere like argon, as the material may be heat and air sensitive.[1][14]

First Aid Measures

In case of exposure, immediate action is crucial. The following table provides first aid guidance.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention, preferably from an ophthalmologist.[2] |

| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs, get medical advice/attention.[2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][4] If not breathing, give artificial respiration.[5][15] If you feel unwell, call a POISON CENTER or doctor.[2] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[15] Immediately make the victim drink water (two glasses at most).[2] Seek immediate medical attention.[16] |

Fire and Spill Response

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15] There are no limitations on the type of extinguishing agents.[2]

-

Specific Hazards: The compound is combustible.[2] Hazardous combustion products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][4][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4][15]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[15] Wear appropriate PPE as described in Section 2.[4][15] Avoid breathing dust and prevent contact with the substance.[2][15]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[4] Avoid generating dust.[2][4] For small spills, it may be appropriate to dampen the solid material with 60-70% ethanol (B145695) before transferring to a container.[11] Clean the affected area thoroughly.[2]

Experimental Protocols

Protocol 6.1: General Handling and Weighing of Solid this compound

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.

-

Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use a clean, dry spatula and weighing paper or boat.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel. If any dust is generated, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as contaminated waste.

-

Post-Handling: Tightly reseal the container. Clean the spatula and weighing area. Remove gloves using the proper technique and wash hands thoroughly.

Protocol 6.2: Small Spill Cleanup (Solid Material)

-

Isolate: Cordon off the spill area to prevent spreading.

-

PPE: Don appropriate PPE, including a dust mask or respirator, safety goggles, and double gloves.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand to prevent dust from becoming airborne.[10]

-

Collect: Carefully sweep the mixture into a designated, labeled waste container using a plastic dustpan and brush. Avoid vigorous sweeping that could create dust.

-

Decontaminate: Wipe the spill area with a damp cloth. If compatible, use a soap and water solution.[11]

-

Disposal: Place all contaminated materials (absorbent, cloths, gloves) into a sealed bag or container for disposal as chemical waste.[5][12]

Toxicological and Physical Data

Quantitative toxicological data for this compound is largely unavailable. Occupational exposure limits have not been established.[2]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂[2][3] |

| Molecular Weight | 212.29 g/mol [2][3] |

| Appearance | White to off-white or pale yellow crystalline powder.[17] |

| Melting Point | 79-85 °C[10][18][19] |

| Flash Point | Not applicable.[10] |

| Solubility | Soluble in ethanol, methanol, and chloroform. Slightly soluble in water.[19] |

| Stability | Stable under standard ambient conditions.[13] May be sensitive to light, air, and heat.[1] |

| Thermal Decomposition | Upon heating, diamines can degrade to form products such as imidazolidinones or diamine ureas.[1][2] Hazardous combustion products include carbon and nitrogen oxides.[2][13] |

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[2] Do not mix with other waste.[2] Uncleaned containers should be treated as the product itself.[2] Dispose of contents/container to an approved waste disposal plant.[2]

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 5. ehs.utk.edu [ehs.utk.edu]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 9. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. acs.org [acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. strem.com [strem.com]

- 18. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: (+)-1,2-Diphenylethylenediamine in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

(S,S)-1,2-Diphenylethylenediamine (DPEN) and its derivatives are pivotal chiral ligands in the field of asymmetric catalysis, particularly in the hydrogenation of prochiral ketones, imines, and olefins. These ligands, when complexed with transition metals such as ruthenium, rhodium, and iridium, form highly efficient and stereoselective catalysts. The resulting chiral alcohols and amines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document provides an overview of the applications, key experimental data, and detailed protocols for the use of catalysts derived from (+)-DPEN in asymmetric hydrogenation.

The most widely recognized application of DPEN is in the form of N-tosylated DPEN (TsDPEN), which is a key component of Noyori-type catalysts.[1][2] These catalysts are renowned for their exceptional activity and enantioselectivity in both asymmetric hydrogenation (AH) with molecular hydrogen and asymmetric transfer hydrogenation (ATH) using hydrogen donors like formic acid/triethylamine mixtures or isopropanol.[3][4]

Mechanism of Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation with Ru-TsDPEN catalysts has been extensively studied. In asymmetric transfer hydrogenation (ATH), the catalytic cycle generally involves the formation of a ruthenium-hydride species from a precatalyst.[3] This active species then transfers a hydride to the substrate through a six-membered transition state in the outer coordination sphere of the metal.[5] The chirality of the DPEN ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess.

For asymmetric hydrogenation (AH) using molecular hydrogen, the mechanism involves the heterolytic cleavage of the H-H bond.[6][7] The substrate coordinates to the chiral ruthenium center, and the specific steric and electronic environment created by the DPEN and other ligands directs the hydrogenation to one face of the prochiral substrate.[2]

Logical Relationship of Catalyst Activation and Hydrogenation

Caption: Catalyst activation and the subsequent asymmetric hydrogenation cycle.

Data Presentation

The following tables summarize the performance of various catalyst systems based on DPEN and its derivatives in the asymmetric hydrogenation of different substrates.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones

| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone (B1666503) | [RuCl((S,S)-TsDPEN)(p-cymene)] | 100:1 | 30 | Methanol (B129727) | 30 | >99 | 93 (S) | [8] |

| Acetophenone | [RuCl₂((S)-BINAP)((S,S)-DPEN)] + KO-t-C₄H₉ | 1000:1 | 10 | 2-Propanol | 30 | >99 | 98 (R) | [6] |

| 1'-Acetonaphthone | [RuCl((S,S)-TsDPEN)(p-cymene)] | 100:1 | 30 | Methanol | 30 | >99 | 91 (S) | [8] |

| 2-Acetylthiophene | Ir/ (R,R)-P,N,N-Ligand | 2000:1 | 50 | Toluene | 60 | >99 | >99 (R) | [9] |

Table 2: Asymmetric Transfer Hydrogenation of Ketones and Imines

| Substrate | Catalyst | S/C Ratio | H-Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | 100:1 | HCOOH/NEt₃ (5:2) | Acetonitrile (B52724) | 28 | 95 | 97 (R) | [4] |

| 1-Methyl-3,4-dihydroisoquinoline | [RuCl((S,S)-TsDPEN)(p-cymene)] | 100:1 | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 91 | 95 (S) | [5] |

| Tetralone | [RhCp*Cl((S,S)-TsDPEN)] | 100:1 | HCOOH/NEt₃ (5:2) | Water | 40 | 99 | 99 (S) | [10] |

| α-Bromoacetophenone | Ru-tethered (R,R)-TsDPEN | 100:1 | DMAB | Methanol | 30 | 94 | 99 (R) | [11] |

Experimental Protocols

Protocol 1: In Situ Preparation of the Ru-TsDPEN Catalyst for Asymmetric Hydrogenation

This protocol describes the preparation of the active catalyst from a ruthenium dimer and the chiral ligand.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Anhydrous, degassed solvent (e.g., Methanol or 2-Propanol)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq).

-

Add (S,S)-TsDPEN (2.2 eq).

-

Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active monomeric catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)], is often accompanied by a color change.

-

This solution of the in situ prepared catalyst is now ready for use in the hydrogenation reaction.[12]

Protocol 2: Asymmetric Hydrogenation of Acetophenone with Molecular Hydrogen

This protocol details a typical procedure for the asymmetric hydrogenation of a prochiral ketone.

Materials:

-

In situ prepared catalyst solution (from Protocol 1)

-

Acetophenone

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

To a glass liner for the autoclave, add the substrate, acetophenone (e.g., 1 mmol).

-

Under a stream of inert gas, add the required volume of the in situ prepared catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).[8][12]

-

Add additional anhydrous, degassed methanol to reach the desired substrate concentration (e.g., 0.3 M).[8]

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three to five times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 atm).[8]

-

Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).[8]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Analyze the conversion and enantiomeric excess of the product, (S)-1-phenylethanol, by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.[12]

Experimental Workflow for Asymmetric Hydrogenation

Caption: General experimental workflow for asymmetric hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol describes the asymmetric transfer hydrogenation of a ketone using a formic acid/triethylamine mixture as the hydrogen source.

Materials:

-

In situ prepared catalyst solution (from Protocol 1)

-

Prochiral ketone (e.g., Acetophenone)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a reaction vessel under an inert atmosphere, dissolve the prochiral ketone (1.0 eq) in the chosen solvent.

-

Add the formic acid/triethylamine mixture (e.g., 1.5 to 5 equivalents relative to the substrate).

-

Add the in situ prepared catalyst solution to achieve the desired S/C ratio (e.g., 100:1).[4]

-

Stir the reaction mixture at the appropriate temperature (e.g., 28 °C) until the reaction is complete (monitor by TLC, GC, or LC).[4]

-

Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Determine the yield and enantiomeric excess (by chiral GC or HPLC).

These protocols provide a general framework. Optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, may be necessary for specific substrates to achieve optimal results.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Preparation of Chiral Catalysts Using (+)-1,2-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of highly effective chiral catalysts derived from (+)-1,2-Diphenylethylenediamine (DPEN). The catalysts described, particularly the Ruthenium(II) and Rhodium(III) complexes of N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are renowned for their exceptional performance in asymmetric synthesis, most notably in the transfer hydrogenation of ketones and imines.

Introduction

Chiral catalysts are indispensable tools in modern organic synthesis, enabling the stereoselective production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This compound is a versatile chiral scaffold for the synthesis of a variety of ligands and catalysts. This document focuses on the preparation of Noyori-type catalysts, which are valued for their high catalytic activity and enantioselectivity.

The protocols provided herein detail the synthesis of the chiral ligand, (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), and its subsequent complexation with Ruthenium(II) and Rhodium(III) precursors to yield the active catalysts.

Catalyst Synthesis Workflow

The overall process for the preparation of the chiral catalysts and their application in asymmetric transfer hydrogenation is depicted below.

Application Notes: (+)-1,2-Diphenylethylenediamine as a Ligand in Asymmetric Transfer Hydrogenation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]